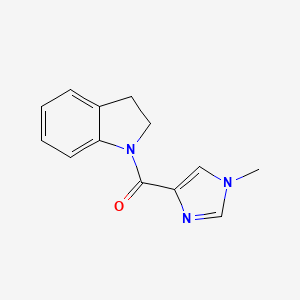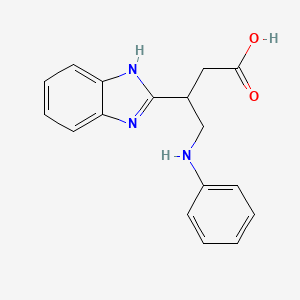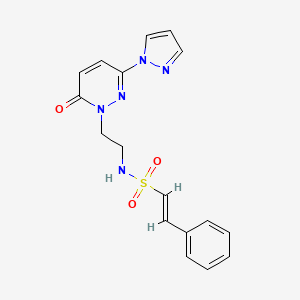
N-(2-fluoro-4-methylphenyl)-2-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluoro-4-methylphenyl)-2-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C23H25FN4O3 and its molecular weight is 424.476. The purity is usually 95%.
BenchChem offers high-quality N-(2-fluoro-4-methylphenyl)-2-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-fluoro-4-methylphenyl)-2-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
One of the primary applications of compounds related to N-(2-fluoro-4-methylphenyl)-2-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is in the synthesis of novel derivatives with potential antibacterial properties. Research by Iqbal et al. (2017) focused on the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potentials. The study found that certain compounds exhibited moderate inhibitory activities against various bacterial strains, highlighting the potential of such derivatives in combating bacterial infections (Iqbal et al., 2017).
Radiosynthesis for PET Imaging
Another significant application is in the radiosynthesis of compounds for Positron Emission Tomography (PET) imaging. Wang, Gao, and Zheng (2014) synthesized the radiotracer [(11)C]AZD8931 for imaging of EGFR, HER2, and HER3 signaling in cancer research. This work demonstrates the compound's potential in developing diagnostic tools for cancer and other diseases characterized by abnormal protein signaling (Wang, Gao, & Zheng, 2014).
Anticonvulsant Activity
Compounds derived from N-(2-fluoro-4-methylphenyl)-2-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide have also been explored for their potential anticonvulsant activity. A study by Obniska et al. (2015) synthesized and evaluated a series of acetamides for their anticonvulsant activity in various animal models. The results revealed that certain derivatives offered protection against seizures, indicating the promise of these compounds in developing new antiepileptic drugs (Obniska et al., 2015).
Enzyme Inhibitory Activities
Research into the enzyme inhibitory activities of related compounds has also been conducted. Virk et al. (2018) synthesized derivatives and evaluated them for their inhibition potential against various enzymes. One compound showed notable activity against enzymes such as bovine carbonic anhydrase and acetylcholinesterase, suggesting potential applications in treating diseases related to enzyme dysfunction (Virk et al., 2018).
Propriétés
IUPAC Name |
N-(2-fluoro-4-methylphenyl)-2-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O3/c1-15-3-8-20(19(24)13-15)25-21(29)14-28-11-9-17(10-12-28)23-26-22(27-31-23)16-4-6-18(30-2)7-5-16/h3-8,13,17H,9-12,14H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXDCOMUXVQRAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC=C(C=C4)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluoro-4-methylphenyl)-2-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-homoveratryl-2-[(4-keto-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio]acetamide](/img/structure/B2987500.png)
![5-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]sulfonylfuran-2-carboxylic acid](/img/structure/B2987504.png)

![N-[2-(4-Methyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2987506.png)
![2-[4-(Prop-2-yn-1-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2987508.png)

![Ethyl 4-[[2-[[5-(cyclohexanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2987511.png)
![3-chloro-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2987512.png)


